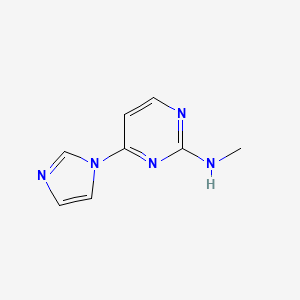
4-imidazol-1-yl-N-methylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-imidazol-1-yl-N-methylpyrimidin-2-amine is a chemical compound that has been the subject of scientific research for its potential applications in various fields. This compound has gained attention due to its unique properties and potential benefits. In
Applications De Recherche Scientifique
4-imidazol-1-yl-N-methylpyrimidin-2-amine has been researched for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been researched for its potential as a biochemical tool in the study of various biological processes such as enzyme inhibition and protein-protein interactions.
Mécanisme D'action
The mechanism of action of 4-imidazol-1-yl-N-methylpyrimidin-2-amine is not fully understood. However, it has been shown to interact with various biological targets such as enzymes and proteins. It has been studied for its potential as an inhibitor of various enzymes such as acetylcholinesterase, which is involved in Alzheimer's disease. It has also been researched for its potential as a modulator of protein-protein interactions, which play a crucial role in various biological processes.
Biochemical and Physiological Effects:
4-imidazol-1-yl-N-methylpyrimidin-2-amine has been shown to have various biochemical and physiological effects. It has been studied for its potential as an antioxidant, which can protect cells from oxidative damage. It has also been researched for its potential as an anti-inflammatory agent, which can reduce inflammation in various tissues. Additionally, it has been shown to have potential as a neuroprotective agent, which can protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
4-imidazol-1-yl-N-methylpyrimidin-2-amine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research. Additionally, it has been shown to have low toxicity, making it safe for use in various experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.
Orientations Futures
There are several future directions for research on 4-imidazol-1-yl-N-methylpyrimidin-2-amine. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its potential as a biochemical tool in the study of various biological processes. Additionally, further research can be done to better understand its mechanism of action and to identify any potential side effects or limitations.
Méthodes De Synthèse
The synthesis of 4-imidazol-1-yl-N-methylpyrimidin-2-amine involves the reaction of 2-chloro-4-methylpyrimidine with imidazole in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound, which can be purified through various methods such as recrystallization and column chromatography.
Propriétés
IUPAC Name |
4-imidazol-1-yl-N-methylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-9-8-11-3-2-7(12-8)13-5-4-10-6-13/h2-6H,1H3,(H,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBOLGDWQCOUFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=N1)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-imidazol-1-yl-N-methylpyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B7465090.png)

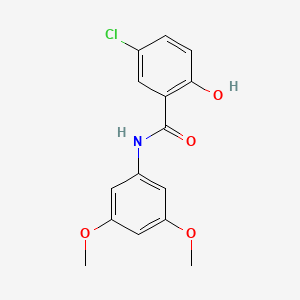
![2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole](/img/structure/B7465108.png)
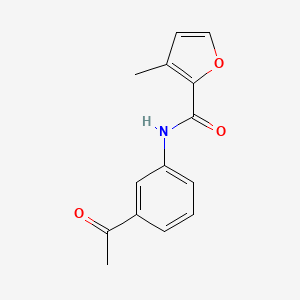
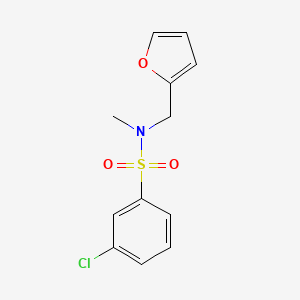
![2-(3-Hydroxypiperidin-1-yl)-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7465128.png)
![4-[2-(1-azepanyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B7465136.png)

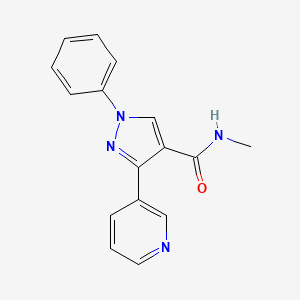
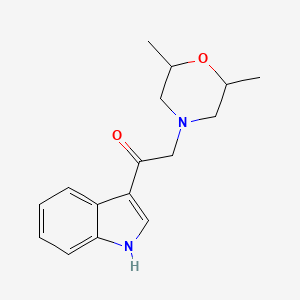
![2-(4-Hydroxypiperidin-1-yl)-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7465165.png)
![2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B7465170.png)
